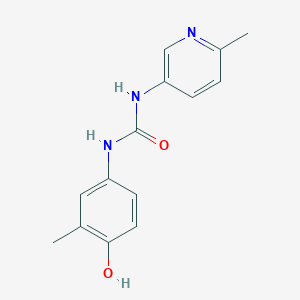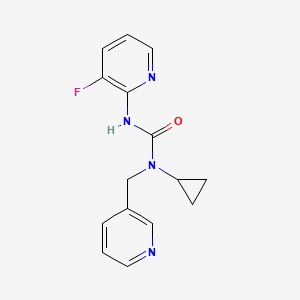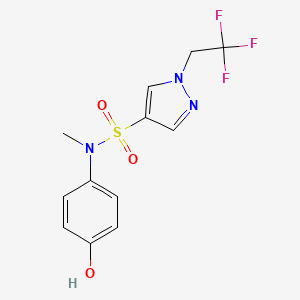
1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of a protein kinase known as B-Raf, which is involved in cellular signaling pathways that regulate cell growth and division. In
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea involves the inhibition of B-Raf, which is a serine/threonine protein kinase that plays a crucial role in the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, leading to increased cell proliferation and survival. By inhibiting B-Raf, this compound can block downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of several genes involved in cell proliferation and survival. In vivo studies have also shown promising results, with this compound demonstrating antitumor activity in animal models of melanoma and other types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea in lab experiments include its potent inhibition of B-Raf, its relatively straightforward synthesis method, and its promising preclinical results. However, there are also limitations to its use, including its potential toxicity and the need for further studies to investigate its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research with 1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea. One potential direction is to investigate its use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to investigate its potential use in other types of cancer, such as lung cancer or colorectal cancer. Further studies are also needed to investigate its safety and efficacy in humans, as well as its potential side effects and toxicity. Overall, this compound shows great promise as a potential therapeutic agent for cancer treatment, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea involves the reaction of 4-hydroxy-3-methylbenzaldehyde with 6-methyl-3-pyridyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an amine such as methylamine to yield the final product. The synthesis of this compound has been reported in several research articles, and it is a relatively straightforward process.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of B-Raf, which is frequently mutated in various types of cancer, particularly melanoma. Inhibition of B-Raf can lead to the suppression of downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis. Several preclinical studies have shown promising results for the use of this compound in the treatment of melanoma and other types of cancer.
Propiedades
IUPAC Name |
1-(4-hydroxy-3-methylphenyl)-3-(6-methylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-7-11(5-6-13(9)18)16-14(19)17-12-4-3-10(2)15-8-12/h3-8,18H,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRORKSXDKBCGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-methoxy-4-methylsulfanylaniline](/img/structure/B7678615.png)
![2-[[5-Bromo-4-(methylamino)pyrimidin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7678622.png)
![1-[(1-Ethenylpyrazol-4-yl)methyl]-4-[(1-phenylpyrazol-4-yl)methyl]piperazine](/img/structure/B7678645.png)

![N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B7678662.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7678669.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(3,3,3-trifluoropropyl)piperidin-4-amine](/img/structure/B7678679.png)

![N-[(2R)-1-cyclohexylpropan-2-yl]-2-(oxan-4-yl)acetamide](/img/structure/B7678689.png)


![1-[3-[[4-(Hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone](/img/structure/B7678703.png)
![3-bromo-N-[[4-(propylamino)phenyl]methyl]furan-2-carboxamide](/img/structure/B7678710.png)
![1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole](/img/structure/B7678712.png)
